Allene

Overview

Description

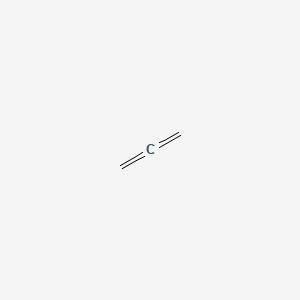

Allene, also known as propadiene, is an organic compound with the formula ( \text{H}_2\text{C}=\text{C}=\text{CH}_2 ). It is the simplest member of the this compound family, characterized by having two adjacent carbon-carbon double bonds. Allenes are classified as cumulated dienes, and their unique structure imparts interesting chemical properties and reactivity .

Synthetic Routes and Reaction Conditions:

Decarboxylative Coupling: A copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acid, paraformaldehyde, and dicyclohexylamine in diglyme at 100°C for 2 hours provides terminal allenes in good yields.

Peterson Elimination: Lithium alkoxides of β-silylallylic alcohols undergo Peterson elimination in dimethylformamide to give allenes.

Dehalogenation Reactions: Indium- and zinc-mediated dehalogenation reactions of vicinal dihalides in an aqueous solvent enable the synthesis of various allenylmethyl aryl ethers and monosubstituted allenes.

Industrial Production Methods: this compound can be produced industrially through the thermal cracking of hydrocarbons, where higher alkanes are broken down into smaller molecules, including this compound and other dienes.

Types of Reactions:

Cycloaddition Reactions: Allenes undergo various cycloaddition reactions, including [2+2], [2+2+1], [3+2], [2+2+2], [4+2], [5+2], and [6+2] cycloadditions.

Electrophilic Addition: Allenes react with electrophiles such as halogens and acids, leading to the formation of addition products.

Oxidation and Reduction: Allenes can be oxidized to form epoxides or reduced to form alkenes and alkanes.

Common Reagents and Conditions:

Cycloaddition: Catalysts such as titanium, cobalt, rhodium, nickel, palladium, platinum, gold, and phosphine are commonly used.

Electrophilic Addition: Reagents like halogens (chlorine, bromine) and acids (hydrochloric acid, sulfuric acid) are used.

Major Products:

Cycloaddition: Formation of cyclic compounds such as benzofurans, benzopyrans, and quinolines.

Electrophilic Addition: Formation of halogenated and protonated addition products.

Scientific Research Applications

Chemical Properties and Structure

Allene possesses a cumulated double bond system, which imparts distinct chemical properties compared to typical alkenes. Its axial chirality and ability to undergo various addition reactions make it a versatile compound in synthetic organic chemistry.

Synthesis of Allenes

The synthesis of allenes can be achieved through several methods, including:

- Olefination : Terminal alkynes can react with aldehydes to form allenes using various catalysts like zinc iodide or copper .

- Radical Transformations : Recent advances have employed radical intermediates for the generation of allenes under mild conditions .

- Transition Metal Catalysis : this compound synthesis via palladium-catalyzed methods has demonstrated efficiency and selectivity .

3.1. Building Blocks for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its unique reactivity allows for the formation of various functional groups.

3.2. Chiral Allylic Boranes

This compound can be utilized in asymmetric dihydroboration reactions to produce chiral allylic boranes, which are valuable in synthesizing homoallylic alcohols with high enantioselectivity .

3.3. Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, especially when facilitated by transition metal catalysts . These reactions are critical for constructing cyclic structures found in many natural products.

4.1. Gold and Platinum Complexes

Recent studies have reported the synthesis of this compound-derived gold and platinum complexes that exhibit catalytic activity in various reactions, including the cyclization of enynes . These complexes operate under milder conditions than traditional catalysts.

4.2. Allylation Reactions

This compound has been explored as a low-molecular-weight feedstock for allylation reactions, providing an economical approach to synthesize homoallylic alcohols from ketones . This method is particularly appealing due to its scalability and high stereoselectivity.

Pharmaceutical Applications

This compound's unique properties have led to its exploration in pharmaceutical research:

- Drug Development : The synthesis of bioactive molecules from this compound derivatives has shown promise in drug discovery processes, particularly in creating compounds with specific therapeutic effects.

- Enzyme Therapeutics : Research involving this compound has contributed to developing enzyme therapies aimed at treating metabolic disorders such as hyperoxaluria .

Case Studies

Mechanism of Action

The reactivity of allenes is primarily due to the presence of cumulated double bonds, which create a high degree of strain and unique electronic properties. The central carbon atom of allene is sp-hybridized, forming two sigma bonds and two pi bonds with the terminal sp2-hybridized carbon atoms . This structure allows allenes to participate in various chemical reactions, including cycloadditions and electrophilic additions, by providing multiple reactive sites.

Comparison with Similar Compounds

Alkenes: Ethylene, propylene

Alkynes: Acetylene, propyne

Allenes stand out due to their cumulated double bonds, which impart unique reactivity and make them valuable in various chemical transformations and applications.

Biological Activity

Allene, a compound characterized by its unique structure featuring a cumulated double bond system, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as a pharmacological agent, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound (C3H4) is a hydrocarbon with the structure H2C=C=CH2. Its unique bonding arrangement allows for various chemical modifications that can enhance its biological properties. The incorporation of this compound moieties into larger molecular frameworks has been shown to yield compounds with notable biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

1. Enzyme Inhibition

One of the most studied biological activities of this compound derivatives is their ability to inhibit enzymes. For instance, recent research has demonstrated that certain this compound-containing compounds exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Case Study : In a study involving isomeric 3-benzazecines decorated with endocyclic this compound structures, several derivatives showed IC50 values in the low micromolar range against AChE. Notably, compound 3e exhibited an IC50 of 4.89 μM and was found to be more effective than its non-allene counterparts .

| Compound | AChE Inhibition (IC50 μM) | Solubility (μM) | Hydrolytic Half-Life (h) |

|---|---|---|---|

| 3e | 4.89 ± 0.47 | 17.4 ± 0.7 | 4.5 |

| 3n | 4.45 ± 0.08 | 0.200 ± 0.015 | >12 |

2. Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. The incorporation of metal complexes with this compound structures has been particularly promising in enhancing antimicrobial activity.

- Research Findings : A study indicated that metal-containing this compound complexes exhibited significantly higher antimicrobial activity compared to purely organic compounds, suggesting that the presence of metals can synergistically enhance the biological effects of the this compound moiety .

3. Anticancer Properties

The potential anticancer properties of this compound-containing compounds have been explored in various contexts, particularly through their ability to act as mechanism-based enzyme inhibitors.

- Mechanism of Action : The unique stereochemistry of allenes allows them to interact with biological targets in novel ways, potentially leading to increased selectivity and potency against cancer cells .

The biological activity of this compound derivatives can often be attributed to their ability to form coordination complexes with metal ions or to engage in nucleophilic reactions due to their electrophilic nature.

Q & A

Q. How do the structural characteristics of allenes influence their reactivity in radical addition reactions?

Allenes exhibit distinct reactivity due to their sp-hybridized central carbon and perpendicular π-bond geometry, which creates unique electron delocalization patterns. Radical additions to allenes are controlled by factors such as substituent effects (electron-withdrawing/donating groups), linker length between the radical center and the proximal allene carbon, and reaction conditions (e.g., solvent polarity, temperature). For example, regioselectivity in trifluoromethyl radical additions favors terminal carbons in monosubstituted allenes due to steric and electronic effects, whereas conjugated systems shift selectivity to internal positions . Computational studies (e.g., CASSCF, B3LYP) and kinetic isotope labeling are critical for elucidating transition states and reaction pathways .

Q. What experimental and computational methods are used to resolve contradictions in this compound oxide cyclization mechanisms?

The cyclization of this compound oxides (e.g., 9(S)-HPODE-derived oxides) involves oxyallyl diradical intermediates, as shown by isotopic labeling and stereochemical analysis. Conflicting mechanistic proposals (zwitterionic vs. diradical pathways) are resolved via:

- CASPT2 and EOM-SP-CCSD(dT) calculations to compare singlet/triplet diradical energetics .

- Time-resolved UV-Vis spectroscopy to monitor transient intermediates during thermal decomposition .

- Crystallographic studies of stabilized diradical intermediates (e.g., tert-butyl-substituted cyclopropanones) .

These methods confirm that cyclization proceeds via a diradical intermediate with a 1.3 kcal/mol energy preference for the singlet state .

Q. How can enantioselective diboration of allenes be achieved, and what mechanistic insights underpin this process?

Palladium-catalyzed enantioselective diboration employs chiral phosphoramidite ligands to achieve >90% enantiomeric excess. Key mechanistic findings include:

- Kinetic isotope effect (KIE) studies showing rate-determining oxidative addition of diboron to Pd(0).

- Stereodifferentiating experiments confirming concerted transfer of both boron groups to the this compound’s terminal alkene, forming η³-π-allyl intermediates .

- DFT calculations illustrating ligand-induced distortion of the Pd center, which enforces axial chirality transfer .

Q. What role does this compound oxide synthase (AOS) play in plant stress responses, and how is its activity experimentally validated?

AOS converts fatty acid hydroperoxides (e.g., 13(S)-HPODE) to unstable this compound oxides, precursors of jasmonic acid. Validation methods include:

- Oxygen-18 labeling to track epoxide formation .

- HPLC-UV analysis of hydrolysis products (α-ketols, cyclopentenones) .

- Site-directed mutagenesis of conserved residues (e.g., Asn137 in coral AOS) to assess catalytic activity loss .

Knockout studies in plants reveal AOS’s role in arsenic detoxification via jasmonate signaling .

Q. What advanced synthetic strategies enable the stereospecific preparation of allenes from vinyl triflates?

The C–C fragmentation of vinyl triflates proceeds via a stereospecific mechanism confirmed by:

- Kinetic and isotopic labeling experiments demonstrating retention of configuration.

- DFT calculations identifying a low-energy transition state for concerted bond cleavage .

This method avoids competing alkyne formation by optimizing substituent bulk and reaction temperature (typically –78°C to 0°C) .

Q. How do pyrolysis and oxidation studies of this compound inform combustion modeling?

High-temperature experiments (500–1500°C) coupled with synchrotron VUV photoionization mass spectrometry reveal:

- This compound dimerization (mass 80 species) as a key pathway for aromatic hydrocarbon growth (e.g., benzene) .

- Detailed kinetic models incorporating pressure-dependent rate constants for this compound/propyne oxidation, validated against shock-tube data .

These studies resolve discrepancies in C3H4 combustion mechanisms by quantifying branching ratios for H abstraction vs. radical recombination .

Q. What distinguishes this compound from cumulene in terms of molecular orbitals and synthetic applications?

This compound’s perpendicular π-bonds create non-interacting molecular orbitals, whereas cumulene’s linear π-system allows conjugation. This difference is exploited in:

- Cycloadditions : Allenes undergo [2+2] or [4+2] reactions with dienophiles to form strained bicyclic compounds (e.g., bridgehead alkenes) .

- Chirality transfer : Axial chirality in allenes is converted to central chirality in cyclopropane derivatives via radical pathways .

Q. How do vibrational spectroscopy and normal coordinate analysis clarify this compound’s dynamic behavior?

Mean amplitude of vibration (MAV) calculations using observed IR/Raman fundamentals reveal:

- Bond-length alternation in excited states, validated via isotopic substitution (this compound-d4) .

- Temperature-dependent deviations in sp²/sp hybridization, critical for predicting thermal stability .

Q. What methodological challenges arise in isolating natural this compound oxides, and how are they addressed?

This compound oxides (t₁/₂ ~15–30 sec at 0°C) require:

- Cryoenzymatic techniques (–15°C extraction) to stabilize intermediates .

- Derivatization (e.g., methyl esters) for NMR and CD analysis .

- Trapping agents (e.g., FLP complexes) to isolate reactive species for XRD .

Q. How do computational models reconcile conflicting data on this compound’s role in atmospheric chemistry?

Conflicting isotopic signatures in atmospheric C3H4 are resolved using master equation modeling (MESS), which accounts for:

Properties

IUPAC Name |

propa-1,2-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYABWNGZIDDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-93-9 | |

| Record name | Polyallene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029178, DTXSID801027035 | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-34.5 °C @ 760 MM HG | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.787 | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5430.0 [mmHg] | |

| Record name | Propadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GAS, COLORLESS | |

CAS No. |

463-49-0, 12075-35-3, 60731-10-4 | |

| Record name | PROPADIENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012075353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propadienylidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060731104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propadiene-1,3-diylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AV0LZ8QKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136 °C | |

| Record name | PROPADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.